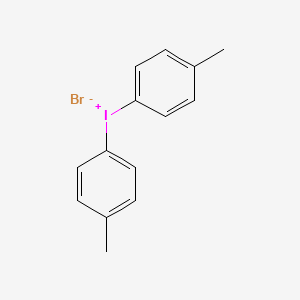

bis(4-methylphenyl)iodanium;bromide

Description

Historical Context and Evolution of Hypervalent Iodine Chemistry

The journey into hypervalent iodine chemistry began in 1886 when C. H. C. Willgerodt synthesized the first stable organic hypervalent iodine compound, (dichloroiodo)benzene. diva-portal.orgnih.gov This discovery laid the groundwork for a new class of reagents. However, it was not until the latter half of the 20th century that the field truly began to flourish. diva-portal.org A pivotal moment came in 1969 when Musher introduced the term "hypervalent" to describe molecules containing main group elements that exceed the traditional octet of valence electrons. diva-portal.org

The first diaryliodonium salt was reported in 1894 by C. Hartmann and V. Meyer. wiley-vch.de Since the start of the 21st century, there has been an exponential increase in research focused on hypervalent iodine compounds. wiley-vch.desemanticscholar.org This surge is largely due to their utility as oxidizing agents that are environmentally benign and commercially available. wiley-vch.de Modern research has highlighted the similarities between the reactivity of hypervalent iodine compounds and transition metal chemistry, leading to the development of novel and efficient catalytic systems. wiley-vch.deacs.org

Classification and Structural Features of Diaryliodonium Salts

Hypervalent iodine compounds are broadly categorized into iodine(III) compounds (λ3-iodanes) and iodine(V) compounds (λ5-iodanes). semanticscholar.org Diaryliodonium salts fall under the classification of λ3-iodanes, where the iodine atom is in the +3 oxidation state and possesses two carbon ligands. semanticscholar.orgwikipedia.org

The structure of diaryliodonium salts is characterized by a pseudo-trigonal bipyramidal geometry, often described as T-shaped. diva-portal.orgrsc.org In this arrangement, the two aryl groups and two lone pairs of electrons typically occupy the equatorial positions, while one aryl group and the counter-anion are in the apical positions. diva-portal.orgrsc.org The bonding in these molecules is explained by the 3-center-4-electron (3c-4e) bond model, which describes a linear arrangement of the two most electronegative ligands (in this case, an aryl group and the counter-anion) with the central iodine atom. diva-portal.orgwikipedia.orgrsc.org This hypervalent bond is longer and weaker than a typical covalent bond, which accounts for the high electrophilic reactivity of these compounds. semanticscholar.orgacs.org

The nature of the counter-anion (X⁻) is a crucial feature, as it influences not only the solubility of the salt but also its reactivity. diva-portal.org While non-nucleophilic anions like tetrafluoroborate (B81430) (BF₄⁻) and triflate (OTf⁻) are often preferred in many applications, anions such as bromide (Br⁻) and chloride (Cl⁻) are also utilized. diva-portal.org

| Feature | Description |

| IUPAC Nomenclature | Diaryl-λ3-iodanes diva-portal.orgrsc.org |

| Iodine Oxidation State | +3 wikipedia.org |

| Geometry | T-shaped, pseudo-trigonal bipyramidal diva-portal.orgrsc.org |

| Key Bonding Model | 3-center-4-electron (3c-4e) bond diva-portal.orgwikipedia.org |

| Reactivity Profile | Electrophilic arylating agents acs.orgrsc.org |

Strategic Importance of bis(4-methylphenyl)iodanium;bromide within Aryliodonium Chemistry Research

While much of the contemporary research focuses on diaryliodonium salts with non-nucleophilic counter-anions like hexafluorophosphate (B91526) (PF₆⁻), the fundamental reactivity of the bis(4-methylphenyl)iodanium cation is of significant strategic interest. The presence of methyl groups on the phenyl rings influences the electronic properties and reactivity of the iodonium (B1229267) salt.

Research comparing bis(4-methylphenyl)iodonium hexafluorophosphate (BPI) with its unsubstituted counterpart, diphenyliodonium (B167342) hexafluorophosphate (DPI), particularly in polymerization reactions, underscores its importance. manchester.ac.ukresearchgate.netnih.gov These studies reveal that BPI can act as an effective co-initiator, increasing the reactivity and influencing the mechanical properties of the resulting polymers. manchester.ac.ukresearchgate.netnih.gov For instance, in dental resin formulations, the inclusion of BPI has been shown to enhance the rate of polymerization and improve properties like flexural strength and modulus, performing similarly to DPI. manchester.ac.uknih.gov

The strategic value of the bis(4-methylphenyl)iodanium cation lies in its ability to act as an efficient source of aryl radicals or electrophilic aryl groups. The addition of the methyl group to the aromatic ring can modulate the reactivity of the system. manchester.ac.uk Although the bromide salt is less commonly cited in recent high-impact literature compared to the hexafluorophosphate or triflate salts, its study is crucial for a comprehensive understanding of how different anions affect the performance of this versatile cation in various synthetic applications. The principles of reactivity and the strategic benefit of the tolyl substitution remain relevant regardless of the counterion.

Comparative Research Findings: BPI vs. DPI in Resin Polymerization

| Property | Observation with DPI/BPI Addition | Reference |

| Rate of Polymerization | Increased | researchgate.netnih.gov |

| Polymerization Shrinkage | Increased | researchgate.net |

| Flexural Strength | Increased | manchester.ac.uknih.gov |

| Flexural Modulus | Increased | manchester.ac.uknih.gov |

| Overall Reactivity | BPI and DPI show similar increases in reactivity | manchester.ac.uknih.gov |

This data highlights the role of the bis(4-methylphenyl)iodanium cation as a valuable component in material science, suggesting that the bromide variant could offer alternative solubility or reactivity profiles beneficial for specific synthetic contexts.

Properties

IUPAC Name |

bis(4-methylphenyl)iodanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14I.BrH/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZWJBIXAUQULS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14554-95-1 (sulfate[1:1]), 19028-28-5 (chloride), 6293-70-5 (iodide) | |

| Record name | 4,4'-Dimethyldiphenyliodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70978747 | |

| Record name | Bis(4-methylphenyl)iodanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-68-1 | |

| Record name | Iodonium, bis(4-methylphenyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethyldiphenyliodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methylphenyl)iodanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLIODIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3ZC1UE6T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for Bis 4 Methylphenyl Iodanium;bromide and Analogous Diaryliodonium Salts

Development of Aryliodonium Salt Precursors and Starting Materials

The foundation of diaryliodonium salt synthesis lies in the selection of appropriate precursors. The most common starting materials are arenes, iodoarenes, and organoboron compounds, each offering distinct pathways to the target iodonium (B1229267) salt.

Arenes and Iodoarenes : The reaction between an iodoarene and another arene is a fundamental approach. For the synthesis of a symmetrical diaryliodonium salt like bis(4-methylphenyl)iodonium bromide, 4-iodotoluene (B166478) would react with toluene. For unsymmetrical salts, a substituted iodoarene can be coupled with a different arene. diva-portal.orgacs.org Electron-rich arenes are generally effective in these reactions. researchgate.net

Molecular Iodine : To circumvent the need for pre-functionalized iodoarenes, methods utilizing molecular iodine (I₂) directly with arenes have been developed for symmetric diaryliodonium salts. diva-portal.org This approach involves an in-situ iodination step followed by oxidation and coupling.

Organoboron Reagents : Arylboronic acids have emerged as highly effective coupling partners for iodoarenes in the synthesis of both symmetrical and unsymmetrical diaryliodonium salts. diva-portal.orgillinois.edu This method is particularly valuable for its high regioselectivity and broad functional group tolerance. diva-portal.org Potassium organotrifluoroborates have also been successfully employed. organic-chemistry.org

Other Precursors : Arylsilanes and arylstannanes can also serve as aryl sources, coupling with hypervalent iodine(III) reagents to form diaryliodonium salts. illinois.edu

A summary of common precursors for the synthesis of bis(4-methylphenyl)iodonium salts is presented below.

| Precursor 1 | Precursor 2 | Resulting Salt Type | Reference |

| 4-Iodotoluene | Toluene | Symmetrical | acs.org |

| Toluene | Iodine (I₂) | Symmetrical | diva-portal.org |

| 4-Iodotoluene | 4-Tolylboronic acid | Symmetrical | diva-portal.org |

| 4-Tolylpotassium trifluoroborate | p-Iodotoluene difluoride | Symmetrical | organic-chemistry.org |

Oxidative Approaches to Diarylhalonium Formation

Oxidation is a critical step in the formation of the diaryliodonium cation, where an iodine(I) species is converted to a reactive iodine(III) intermediate that can undergo electrophilic attack on an arene.

Direct C-H arylation offers an atom-economical route to biaryls and has been adapted for iodonium salt synthesis. In this context, an arene C-H bond is functionalized directly. While many direct arylation reactions use diaryliodonium salts as the arylating agent, acs.orgacs.org the synthesis of the salts themselves often relies on the coupling of two distinct aryl precursors.

Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for constructing the diaryliodonium framework. Palladium and copper catalysts are frequently employed to facilitate the coupling of aryl precursors. mdpi.com For instance, palladium-catalyzed coupling of aryl halides with arylboronic acids (Suzuki coupling) can be adapted, followed by an oxidative step to form the iodonium salt. The development of direct, metal-free arylations of heteroarenes with diaryliodonium salts has also been reported, proceeding simply with a base. acs.org

The choice of oxidizing agent is pivotal for the successful synthesis of diaryliodonium salts. The oxidant must be strong enough to oxidize the iodine center without causing unwanted side reactions.

Common Oxidants :

m-Chloroperbenzoic acid (m-CPBA) is a widely used and effective oxidant, often employed in conjunction with a strong acid like trifluoromethanesulfonic acid (TfOH) or toluenesulfonic acid (TsOH). diva-portal.orgacs.orgresearchgate.netorganic-chemistry.org

Oxone® (potassium peroxymonosulfate), a less expensive and more environmentally benign oxidant, has been successfully used with sulfuric acid for the synthesis of a wide range of diaryliodonium salts. nih.govbeilstein-journals.org

Electrochemical oxidation represents a sustainable, reagent-free approach. Anodic oxidation of an aryl iodide in the presence of an arene can generate diaryliodonium salts in good yields without chemical oxidants, thus producing no chemical waste. researchgate.netresearchgate.net

The general mechanism involves the oxidation of the iodoarene to a highly electrophilic iodine(III) species. This intermediate, often a [hydroxy(organosulfonyloxy)iodo]arene, then undergoes a Friedel-Crafts-type reaction with a second arene molecule to form the diaryliodonium salt. diva-portal.org In metal-catalyzed reactions, the catalytic cycle often involves oxidative addition of the iodonium salt to a low-valent metal center (e.g., Pd(0) or Cu(I)), followed by reductive elimination to form the arylated product. For the synthesis of the salts themselves, a proposed Pd(II)/Pd(IV) catalytic cycle involves the oxidation of a Pd(II) species by the diaryliodonium salt. mdpi.comresearchgate.net

| Oxidant | Acid/Conditions | Key Features | Reference |

| m-CPBA | TfOH, TsOH | High yields, broad scope, well-established | diva-portal.orgresearchgate.net |

| Oxone® | H₂SO₄ | Inexpensive, environmentally friendly | nih.govbeilstein-journals.org |

| Anodic Oxidation | Electrolyte (e.g., TfOH) | Reagent-free, sustainable, high purity | researchgate.netresearchgate.net |

Anion Exchange and Metathesis Reactions for Bromide Counterion Incorporation

The initial synthesis of diaryliodonium salts typically yields products with counterions derived from the strong acids used, such as triflate (OTf⁻) or tosylate (OTs⁻). researchgate.net To obtain the desired bis(4-methylphenyl)iodonium bromide, a subsequent anion exchange (metathesis) reaction is necessary.

Precipitation Method : A common and straightforward method involves dissolving the initially formed iodonium salt (e.g., the triflate or tosylate) in a suitable solvent and adding an excess of a simple bromide salt, such as potassium bromide (KBr) or sodium bromide (NaBr). beilstein-journals.org The lower solubility of the diaryliodonium bromide in many organic solvents or aqueous media drives the equilibrium towards its formation, allowing it to be isolated via precipitation and filtration. beilstein-journals.org

Solid-Phase Anion Exchange : A more recent development involves using a solid-phase anion exchange column. This technique allows for a clean and efficient exchange of the counterion by passing a solution of the iodonium salt through a cartridge packed with a resin loaded with the desired anion (bromide). acs.orgacs.org This method avoids contamination of the final product with excess salt.

Anion Exchange Resins : Strong base anion exchange resins, which contain quaternary ammonium (B1175870) groups, can effectively adsorb halides. google.com These can be pre-loaded with bromide ions and used to exchange the counterion of a dissolved diaryliodonium salt.

Thermally Induced Metathesis : It has been shown that heating a diaryliodonium triflate with an aryl iodide can result in a metathesis reaction, forming a new diaryliodonium salt. nih.gov While this is typically for aryl group exchange, similar principles apply to anion exchange where the presence of a high concentration of bromide ions can facilitate the displacement of other anions at elevated temperatures.

One-Pot and Multicomponent Synthesis Strategies for Enhanced Efficiency

To improve efficiency and reduce waste from intermediate purification steps, one-pot and multicomponent strategies are highly desirable. organic-chemistry.org These protocols combine several synthetic steps into a single reaction vessel.

One-Pot Synthesis from Iodoarenes and Arenes : A highly efficient one-pot method involves the direct reaction of an iodoarene and an arene with an oxidant (like m-CPBA) and a strong acid. diva-portal.orgresearchgate.net For bis(4-methylphenyl)iodonium bromide, this would involve mixing 4-iodotoluene, toluene, m-CPBA, and an acid, followed by the addition of a bromide salt to precipitate the final product.

One-Pot Synthesis from Arenes and Iodine : Symmetrical diaryliodonium salts can be synthesized in a one-pot, three-step sequence starting from an arene and molecular iodine, followed by oxidation and then anion exchange. diva-portal.orgbeilstein-journals.org

Sequential One-Pot Synthesis with Boronic Acids : A regiospecific, one-pot synthesis has been developed that couples aryl iodides with arylboronic acids, delivering the diaryliodonium salt in high yield without isolating intermediates. illinois.eduorganic-chemistry.org

Integrated Multicomponent Reactions : Some strategies integrate the formation of precursors into the main reaction. For example, a copper-catalyzed arylation of a triazole has been successfully integrated into a one-pot protocol starting from a terminal alkyne, sodium azide, and the diaryliodonium salt. acs.org This showcases the potential for highly convergent synthetic designs.

These one-pot procedures are often fast, high-yielding, and have a large substrate scope, making diaryliodonium salts much more accessible for research and application. organic-chemistry.org

Considerations for Scalability and Purity in Laboratory Synthesis

Scaling up the synthesis of diaryliodonium salts from milligram to multigram or kilogram scales presents several challenges related to reaction conditions, purification, and sustainability.

Solvent Choice : Many initial protocols relied on halogenated solvents like dichloromethane (B109758) (DCM). su.se Recent efforts have focused on developing methods in more sustainable solvents, such as ethyl acetate (B1210297) or acetonitrile, which are more suitable for large-scale production. rsc.orgsu.se

Purification : Purification by precipitation is often preferred for its simplicity and scalability over column chromatography. acs.org The synthesis of bis(4-methylphenyl)iodonium bromide via anion exchange with KBr, which results in the precipitation of the product, is a good example of a scalable purification method. beilstein-journals.org

Reagent Cost and Waste : For large-scale synthesis, the cost of reagents is a major factor. The use of inexpensive oxidants like Oxone® instead of m-CPBA can significantly improve the economic viability. nih.gov Furthermore, one-pot syntheses are inherently more sustainable as they reduce solvent usage and waste generated from multiple workup and purification steps. rsc.orgsu.se Impressively low E-factors (a measure of waste produced) have been reported for scalable one-pot syntheses. rsc.org

Electrochemical Methods : Electrochemical synthesis is particularly attractive for scalability as it avoids stoichiometric chemical oxidants, generates minimal waste, and can often be performed in continuous flow reactors, allowing for safe and efficient production of large quantities. researchgate.net Gram-scale electrochemical synthesis of diaryliodonium salts with excellent purity has been demonstrated. researchgate.net

Iii. Mechanistic Elucidation of Reactions Catalyzed by or Involving Bis 4 Methylphenyl Iodanium;bromide

Pathways of Aryl Group Transfer: Cationic and Radical Mechanisms

Aryl group transfer from diaryliodonium salts can proceed through several distinct mechanistic routes, broadly classifiable as cationic (polar) or radical pathways. The predominance of one pathway over another is dictated by factors such as the presence of light, a transition-metal catalyst, or the inherent properties of the reactants. beilstein-journals.org

Under metal-free thermal conditions, the most common pathway is a polar, cationic-like process involving ligand coupling. diva-portal.org However, alternative pathways involving radical intermediates or the formation of highly reactive arynes can also occur. diva-portal.orgrsc.org

Cationic Pathways: These typically involve the coordination of a nucleophile to the iodine(III) center, followed by reductive elimination (ligand coupling) to form the arylated product and an aryl iodide. This does not usually involve the formation of a free aryl cation.

Radical Pathways: These are often initiated by single electron transfer (SET), either photochemically, through mechanochemical force, or via a transition metal catalyst. beilstein-journals.orgmdpi.comrsc.org This process generates an aryl radical and an aryl iodide radical cation, which then propagate the reaction.

The key mechanistic possibilities for arylation using diaryliodonium salts are summarized below:

Ligand Coupling: A nucleophile (Nu) attacks the iodine center, forming a T-shaped intermediate, from which the aryl group is transferred to the nucleophile. diva-portal.org

Metal-Catalyzed Cross-Coupling: Involves oxidative addition of the diaryliodonium salt to a low-valent metal center, followed by reductive elimination. beilstein-journals.orgresearchgate.net

Single Electron Transfer (SET): An electron is transferred to the diaryliodonium salt, causing it to fragment into an aryl radical and an aryl iodide. beilstein-journals.orgsioc-journal.cn

Aryne Formation: In the presence of a strong base, ortho-deprotonation can occur, leading to the formation of a benzyne (B1209423) intermediate that is subsequently trapped by a nucleophile. rsc.org

Generation and Reactivity of Aryl Cations from Diaryliodonium Salts

While diaryliodonium salts are potent electrophilic arylating agents, the direct generation of a free, high-energy aryl cation is generally not the operative mechanism. Instead, the iodonium (B1229267) salt delivers an "aryl cation equivalent" to a nucleophile through more complex, lower-energy pathways. The reactivity is centered on the electrophilic iodine atom within the hypervalent bond. diva-portal.org

The primary non-radical pathway involves the formation of a T-shaped Ar₂I-Nu intermediate. In this structure, the nucleophile and one of the aryl groups occupy the apical positions of the hypervalent three-center-four-electron (3c-4e) bond. The reaction concludes with the collapse of this intermediate via ligand coupling, where the equatorial aryl group is transferred to the nucleophile. nih.gov This concerted process avoids the formation of a discrete aryl cation.

In some cases, particularly with highly reactive nucleophiles or under specific catalytic conditions, intermediates with significant cationic character on the ipso-carbon of the aryl ring are formed, facilitating the aryl transfer. Computational studies have correlated the chemoselectivity of unsymmetrical salts with the charge differences on the ipso-carbons of the aryl ligands in the hypervalent bond. nih.gov

Nucleophilic Activation and Ligand Coupling Pathways

The ligand coupling pathway is the most prevalent mechanism for arylations with diaryliodonium salts under metal-free conditions. diva-portal.org The process is initiated by a ligand exchange step, where the counterion of the iodonium salt is replaced by the nucleophile. This can occur through either a dissociative pathway (where the counterion leaves first) or an associative pathway (where the nucleophile attacks first). diva-portal.org

This initial exchange forms the critical T-shaped iodine(III) intermediate, Ar₂I-Nu. The subsequent ligand coupling step constitutes a formal reductive elimination from the iodine center, forming the arylated nucleophile (Ar-Nu) and the aryl iodide (ArI) byproduct. The thermodynamic driving force for this step is the reduction of iodine from the unstable +3 oxidation state to the more stable +1 state. diva-portal.org

A notable variation is "counteranion-triggered" arylation, which highlights a form of nucleophilic activation. In one studied system, diaryliodonium fluorides were used to arylate phenols without an external base. nih.gov The fluoride (B91410) counteranion is proposed to form a hydrogen bond with the phenolic proton, enhancing the nucleophilicity of the oxygen atom. This "activated" phenol (B47542) then attacks the iodine(III) center, displacing the fluoride and initiating the ligand coupling cascade. nih.gov This demonstrates that the counterion can play a direct, active role in the reaction mechanism beyond simply balancing charge.

Influence of Peripheral Substituents and Counterions on Reaction Pathways

The structure of the diaryliodonium salt, encompassing both the substituents on the aryl rings and the nature of the counterion, exerts profound control over reactivity and selectivity.

Influence of Substituents: In unsymmetrical diaryliodonium salts (Ar¹-I⁺-Ar²), the electronic and steric properties of the aryl groups determine which group is preferentially transferred. diva-portal.org

Electronic Effects: The aryl group bearing the more electron-withdrawing substituent is typically transferred to the nucleophile in metal-free reactions. This is because the electron-withdrawing group stabilizes the partial negative charge that develops on the ipso-carbon in the ligand coupling transition state. diva-portal.orgnih.gov

Steric Effects: Steric hindrance can override electronic effects. Aryl groups with bulky ortho-substituents are often transferred selectively, a phenomenon known as the "ortho-effect." This is thought to arise from the steric preference for the more hindered group to be in the equatorial position of the T-shaped intermediate, from which transfer occurs. diva-portal.orgbeilstein-journals.org

The table below illustrates the typical selectivity observed with unsymmetrical diaryliodonium salts in metal-free arylations.

| Aryl Group 1 (Ar¹) | Aryl Group 2 (Ar²) | Transferred Group | Dominant Factor |

| 4-Nitrophenyl | Phenyl | 4-Nitrophenyl | Electronic nih.gov |

| Phenyl | 4-Methoxyphenyl | Phenyl | Electronic nih.gov |

| 2-Methylphenyl | Phenyl | 2-Methylphenyl | Steric ("ortho-effect") diva-portal.org |

| Mesityl | Phenyl | Phenyl | Steric (Mesityl acts as non-transferable "dummy" group) rsc.org |

Influence of Counterions: The counterion (X⁻) is not merely a spectator ion; it can significantly impact reaction rates, yields, and even the operative mechanism. nih.govresearchgate.net The choice of counterion affects the salt's solubility, stability, and the lability of the I-X bond. In reactions proceeding via ligand exchange, more weakly coordinating anions generally lead to faster reactions.

A study on a nitration reaction using diphenyliodonium (B167342) salts highlighted this dependency, as shown in the table below.

| Counterion (X⁻) | Reagent | Yield of Nitrobenzene |

| Triflate (OTf) | Ph₂I-OTf | 98% researchgate.net |

| Hexafluorophosphate (B91526) (PF₆) | Ph₂I-PF₆ | 95% researchgate.net |

| Tetrafluoroborate (B81430) (BF₄) | Ph₂I-BF₄ | 19% researchgate.net |

| Tosylate (OTs) | Ph₂I-OTs | 15% researchgate.net |

As discussed previously, some counterions can actively participate in the reaction. The fluoride anion can function as an internal base to activate protic nucleophiles, nih.gov while acetate (B1210297) has been shown to act as a ligand that positions the nucleophile for a smooth SₙAr reaction. nih.gov This demonstrates that the counterion is a critical parameter for optimizing reaction conditions and can be exploited to develop novel reactivity.

V. Contributions of Bis 4 Methylphenyl Iodanium;bromide to Polymer Science and Advanced Materials

Photoinitiation Mechanisms in Polymerization

Diaryliodonium salts, including bis(4-methylphenyl)iodonium;bromide, are classified as photoacid generators (PAGs). Upon irradiation with ultraviolet (UV) light, the covalent bond between the iodine atom and one of the aryl groups cleaves. This photolysis can proceed through two primary pathways: a homolytic cleavage to produce radicals and a heterolytic cleavage to produce a cation and a radical, which ultimately leads to the formation of a strong Brønsted acid (in this case, HBr). mdpi.com This dual capability to generate both radicals and acids makes them versatile initiators for different types of polymerization.

Diaryliodonium salts are highly effective photoinitiators for cationic polymerization, a process crucial for producing materials with low shrinkage, high performance, and good adhesion, such as specialized coatings, adhesives, and inks. google.comacs.org The initiation mechanism begins with the photolysis of the iodonium (B1229267) salt, which generates a superacid (HBr from the bromide salt). acs.org This powerful acid then protonates a monomer, such as an epoxide or a vinyl ether, creating a carbocationic or oxonium ion center. This active center subsequently attacks another monomer molecule, initiating a chain-growth polymerization process.

The general steps are as follows:

Photo-generation of Acid: (CH₃-C₆H₄)₂I⁺Br⁻ + hv → HBr + byproducts

Initiation: The generated acid protonates the monomer (e.g., an epoxide). HBr + R-CH(O)CH₂ → [R-CH(OH)CH₂]⁺Br⁻

Propagation: The initiated monomer attacks another monomer, propagating the polymer chain. [R-CH(OH)CH₂]⁺Br⁻ + n[R-CH(O)CH₂] → H-[O-CH(R)-CH₂]ₙ⁺¹-Br⁻

This process allows for the rapid, solvent-free, and spatially controlled curing of resins upon exposure to light. The efficiency of diaryliodonium salts as photoinitiators has been demonstrated in the polymerization of various monomers, including cyclohexene (B86901) oxide and vinyl ethers. google.comacs.org

Bis(4-methylphenyl)iodonium salts play a crucial role as co-initiators in free-radical polymerization, particularly in multicomponent or "hybrid" photoinitiating systems. rsc.org A prominent example is their use in dental resin composites, where they are often combined with camphorquinone (B77051) (CQ) and an amine, such as ethyl-dimethylamino benzoate (B1203000) (EDAB), to form a ternary initiating system. manchester.ac.ukrsc.org

The key reaction is:

CQ-Amine Radical + (CH₃-C₆H₄)₂I⁺ → CQ-Amine Cation + CH₃-C₆H₄• (Tolyl Radical) + CH₃-C₆H₄I

This ternary system is more efficient than the binary CQ/amine system, leading to faster cure times and improved mechanical properties in the final polymer. google.comrsc.org

Table 1: Effect of bis(4-methylphenyl)iodonium hexafluorophosphate (B91526) (BPI) on the Properties of a CQ/EDAB-based Resin Composite

| Property | Control (CQ/EDAB) | CQ/EDAB + 1 mol% BPI |

| Maximum Rate of Polymerization | Lower | Higher google.comrsc.org |

| Polymerization Shrinkage Strain | Lower | Higher google.comrsc.org |

| Flexural Strength | Lower | Higher rsc.org |

| Flexural Modulus | Lower | Higher rsc.org |

| Final Degree of Conversion | Similar to BPI group | Similar to Control rsc.org |

Interestingly, while the polymerization rate is higher in BPI-containing systems, the final degree of monomer-to-polymer conversion is often similar to that of the binary CQ/amine system after a sufficient curing time. rsc.org This suggests that the primary advantage of the iodonium salt is achieving that final cure state more rapidly. This rapid curing can influence other material properties; for instance, the higher rate of polymerization leads to a more rapid increase in light transmission through the curing resin as the refractive indices of the polymer and filler components begin to match. pharmacompass.com

Table 2: Summary of Kinetic Findings for Iodonium-Salt-Containing Systems

| Kinetic Parameter | Observation |

| Rate of Polymerization (Rp) | Significantly increased with the addition of BPI to CQ/amine systems. google.comrsc.orgpharmacompass.com |

| Time to Reach Max Rp | Reduced in the presence of the iodonium salt. |

| Final Monomer Conversion | Generally similar to binary systems, though achieved much faster. rsc.org |

| Shrinkage Rate | Increased, correlating with the accelerated polymerization rate. google.comrsc.org |

Controlled Radical Polymerization (CRP) Techniques

While bis(4-methylphenyl)iodonium;bromide is an effective initiator for conventional free radical and cationic polymerizations, its application in Controlled Radical Polymerization (CRP) techniques is not well-documented in the available literature. CRP methods, such as Atom Transfer Radical Polymerization (ATRP), are designed to produce polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers).

Based on current research, bis(4-methylphenyl)iodonium;bromide does not function as a typical initiator or activator within the standard ATRP mechanism. ATRP relies on a fundamentally different process involving a reversible redox reaction between a transition metal catalyst (commonly a copper complex) and a dormant polymer chain capped with a halogen (the initiator, typically an alkyl halide). cmu.edu The catalyst reversibly activates the dormant chain to a propagating radical, allowing for controlled chain growth. cmu.edu

The initiation mechanism of diaryliodonium salts involves an irreversible photolytic or thermal decomposition to generate radicals or acids. acs.orgrsc.org This process does not fit the reversible activation-deactivation equilibrium that is the hallmark of ATRP and related CRP methods. While research exists on "iodine-mediated photo-ATRP," these systems typically use simple iodide sources like sodium iodide in conjunction with other catalysts, rather than complex diaryliodonium salts, to control the polymerization. rsc.org The irreversible and highly reactive nature of the radicals generated by iodonium salts makes them more suitable for rapid, bulk polymerization rather than the precision-controlled chain growth required in ATRP.

The synthesis of polymers with precisely defined architectures and molecular weights is the primary goal of controlled polymerization techniques. Since bis(4-methylphenyl)iodonium;bromide is primarily used in conventional (uncontrolled) polymerization, its direct role in synthesizing such well-defined polymers is limited. In conventional free radical polymerization initiated by iodonium salts, radical generation is continuous and termination reactions (like coupling and disproportionation) are prevalent, leading to polymers with broad molecular weight distributions and less defined structures.

Therefore, while bis(4-methylphenyl)iodonium;bromide is a powerful tool for applications requiring rapid and efficient polymerization, such as in dental composites and UV-curable coatings, its use in the synthesis of polymers with controlled, predictable structures via methods like ATRP is not an established application.

Development of Photo-Patternable and Responsive Polymeric Materials

Bis(4-methylphenyl)iodanium salts are key components in photopolymerization, a process that uses light to initiate a polymerization reaction. This capability is fundamental to the development of photo-patternable materials, where light can be used to create precise, high-resolution patterns in a polymer film. When exposed to ultraviolet (UV) or, in some systems, visible light, diaryliodonium salts undergo photolysis to generate a superacid. researchgate.net This photogenerated acid is a potent initiator for cationic polymerization, particularly for monomers such as epoxides and vinyl ethers. researchgate.netgoogle.com

The process allows for spatial and temporal control over polymerization. By masking the light source, polymerization can be confined to specific areas, effectively "writing" a pattern into the polymer precursor material. This technology is crucial for applications in microelectronics, 3D printing (additive manufacturing), and the fabrication of micro-electromechanical systems (MEMS). researchgate.net For instance, in digital light processing (DLP) 3D printing, a diaryliodonium salt photoinitiator can be mixed with an epoxy resin. researchgate.net A UV light source then selectively cures the resin layer by layer to build a complex three-dimensional object. researchgate.net

The efficiency of the polymerization can be enhanced by using the iodonium salt as part of a ternary initiating system, often alongside a photosensitizer like camphorquinone (CQ) and an amine co-initiator. manchester.ac.uk The iodonium salt acts as an electron acceptor, which accelerates the polymerization process and improves the final mechanical properties of the cured resin, such as its flexural strength. manchester.ac.uk

Furthermore, the incorporation of such photoinitiators enables the creation of responsive polymeric materials. These "smart" materials can change their chemical or physical properties in response to a light stimulus. The localized polymerization or cross-linking initiated by the photolysis of bis(4-methylphenyl)iodanium salts can alter the material's solubility, refractive index, or mechanical stiffness, forming the basis for creating responsive hydrogels, actuators, and sensors.

Table 1: Applications of Diaryliodonium Salts in Photo-Patternable and Responsive Systems

| Application Area | Monomer/Polymer System | Role of Diaryliodonium Salt | Outcome |

| 3D Printing (DLP) | Epoxy Resins | Photoinitiator generating a superacid upon UV exposure. researchgate.net | Layer-by-layer curing to form high-resolution 3D structures. researchgate.net |

| Dental Composites | Methacrylate Resins (Bis-GMA, TEGDMA) | Co-initiator in a ternary system with camphorquinone (CQ). manchester.ac.uk | Increased rate of polymerization and improved flexural strength. manchester.ac.uk |

| Microfabrication | Epoxidized Oils, Poly(1,2-butadiene oxide) | Photoinitiator for cationic polymerization. google.com | Creation of precisely patterned polymer films and microstructures. google.com |

Surface Modification and Nanoparticle Functionalization through Arylation

The arylation capability of bis(4-methylphenyl)iodanium;bromide is a powerful tool for the covalent modification of surfaces and the functionalization of nanoparticles. Arylation is a chemical process that attaches an aryl group (in this case, the 4-methylphenyl group) to another molecule or substrate. beilstein-journals.org Diaryliodonium salts are effective arylating agents due to their stability and the presence of a good leaving group (an iodoarene). beilstein-journals.org This process can be performed under mild conditions and often does not require a transition-metal catalyst. beilstein-journals.org

In the context of surface modification, this reaction can be used to alter the surface properties of a material. For example, attaching the hydrophobic 4-methylphenyl group to a hydrophilic surface can change its wettability, adhesion, and biocompatibility. This is highly relevant for materials used in biomedical devices, sensors, and separation membranes. The arylation reaction can be applied to a wide variety of substrates, including polymers and inorganic materials like black phosphorus. sigmaaldrich.com

Similarly, nanoparticles (e.g., metallic, oxide, or carbon-based) can be functionalized using this method. The attachment of specific aryl groups to the nanoparticle surface can prevent aggregation, improve dispersibility in various solvents, and introduce new functionalities. For instance, a second functional group on the aryl ring could be used for subsequent "click" chemistry reactions, allowing for the attachment of biomolecules, dyes, or drug molecules. The arylation of triazoles with diaryliodonium salts, for example, can be achieved with a copper catalyst to create functional triazolium salts. acs.org Palladium catalysts have also been shown to be effective in mediating the arylation of C(sp³)–H bonds using diaryliodonium salts, enabling the functionalization of complex molecules. rsc.org

This transition-metal-free arylation of heteroatom nucleophiles (containing oxygen, nitrogen, or sulfur) is particularly advantageous as it proceeds under gentle conditions, preserving the integrity of sensitive substrates. beilstein-journals.org

Table 2: Examples of Arylation using Diaryliodonium Salts for Material Functionalization

| Substrate/Target | Aryl Group Transferred | Catalyst/Conditions | Purpose/Outcome |

| Thiols (R-SH) | Aryl group from the iodonium salt | Basic conditions, transition-metal-free. beilstein-journals.org | Synthesis of aryl sulfides with high yields. beilstein-journals.org |

| Indoles | Both aryl groups from the iodonium salt | Copper (Cu) catalyst, one-pot reaction. acs.org | Tandem C–H/N–H arylation to form novel indole (B1671886) heterocycles. acs.org |

| Oxime ethers | Aryl group from the iodonium salt | Palladium (Pd) catalyst. rsc.org | Selective β-arylation through C(sp³)–H bond activation. rsc.org |

| Few-Layer Black Phosphorus | 4-methylphenyl | No catalyst mentioned. sigmaaldrich.com | Covalent functionalization of the 2D material. sigmaaldrich.com |

Vii. Future Research Trajectories and Interdisciplinary Opportunities for Bis 4 Methylphenyl Iodanium;bromide

Design and Synthesis of Next-Generation Diaryliodonium Salts

The development of diaryliodonium salts is moving towards more efficient, sustainable, and highly tuneable synthetic methods. Future research is focused on creating "next-generation" salts with tailored properties by modifying both their structure and their counterions.

A key strategy involves the use of a "dummy" ligand on the iodonium (B1229267) center, such as the 2,4,6-trimethoxyphenyl (TMP) group. beilstein-journals.org This approach allows for the selective transfer of the desired aryl group (in this case, the 4-methylphenyl group) in chemical reactions. beilstein-journals.org Research is also advancing towards more sustainable one-pot syntheses that can generate both symmetrical and unsymmetrical diaryliodonium salts, potentially starting from elemental iodine and arenes rather than pre-functionalized iodoarenes. organic-chemistry.orgdiva-portal.org Such methods could be more cost-effective and environmentally benign. diva-portal.org

The counterion of the diaryliodonium salt plays a critical role in its stability, solubility, and reactivity. beilstein-journals.orgresearchgate.net A significant area of research is the development of practical synthetic routes to diaryliodonium salts with a wide variety of counterions, including organocarboxylates. beilstein-journals.org This allows for fine-tuning the reagent's properties for specific applications; for example, a fluoride (B91410) counterion can activate O-H bonds, while an acetate (B1210297) counterion can act as an internal base to facilitate certain reactions. beilstein-journals.org

| Synthetic Strategy | Description | Key Advantages | References |

| Auxiliary Ligand Approach | Utilizes a non-transferable "dummy" group (e.g., 2,4,6-trimethoxyphenyl) to direct the selective transfer of the desired aryl group. | High selectivity in arylation reactions. | beilstein-journals.org |

| One-Pot Synthesis | Sequential, one-pot procedures to generate symmetrical and unsymmetrical diaryliodonium salts from aryl iodides or arenes. | Fast, high-yielding, and broad substrate scope. | organic-chemistry.org |

| Counterion Exchange | In situ anion exchange to conveniently access salts with various counterions like triflates (OTf⁻) or tetrafluoroborates (BF₄⁻). | Allows for tuning of physical properties and reactivity. | beilstein-journals.orgorganic-chemistry.org |

| Oxidative Coupling | Oxidation of an aryl iodide (using agents like mCPBA) followed by coupling with an arene in the presence of an acid (e.g., toluenesulfonic acid). | Access to electron-rich diaryliodonium salts in high yields. | organic-chemistry.org |

| Sustainable Routes | Synthesis starting from elemental iodine and arenes. | Potentially more cost-efficient and sustainable compared to methods using iodoarenes. | diva-portal.org |

Exploration of Novel Catalytic Systems and Reaction Environments

Bis(4-methylphenyl)iodonium salts are effective in various catalytic processes, and a major research avenue lies in discovering new catalysts and reaction conditions to expand their utility. A well-documented application is the use of the related salt, bis(4-methylphenyl)iodonium hexafluorophosphate (B91526), as a co-initiator in ternary photoinitiating systems alongside camphorquinone (B77051) (CQ) and an amine for dental resin polymerization. manchester.ac.uknih.govpocketdentistry.com In this system, the iodonium salt acts as a hydrogen acceptor, generating an extra free radical that accelerates the polymerization process. manchester.ac.ukpocketdentistry.com

Future work will likely explore new metal-based and organocatalytic systems. Copper-catalyzed reactions, for instance, have been used for the synthesis of heterocyclic compounds like phenanthridines using diaryliodonium salts as the aryl source. researchgate.net There is significant potential in exploring other transition metals to catalyze novel carbon-carbon and carbon-heteroatom bond formations. Furthermore, the use of co-catalysts, such as organoselenium compounds, opens pathways to different types of chemical transformations. Optimizing reaction environments by testing different solvents and conditions will be crucial for improving the efficiency, selectivity, and scope of reactions involving bis(4-methylphenyl)iodonium bromide.

Integration into Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, faster reaction rates, and easier scalability. thieme.denih.gov The integration of diaryliodonium salt chemistry into continuous flow systems is a key area for future development.

Researchers have already demonstrated the successful flow synthesis of diaryliodonium(III) trifluoroacetates. beilstein-journals.org This was achieved using a cartridge containing an oxidizing agent to generate the hypervalent iodine species in situ, which then reacted with an arene. beilstein-journals.org This proof-of-concept suggests that similar protocols could be developed for the continuous synthesis of bis(4-methylphenyl)iodonium bromide and its derivatives. Furthermore, using these salts as reagents within a flow system could enable the safe and controlled execution of highly reactive or exothermic arylation reactions, making the technology more amenable to large-scale industrial production. thieme.de

Emerging Applications in Niche Fields of Organic and Materials Chemistry

While established in some areas, bis(4-methylphenyl)iodonium salts are finding their way into new, specialized fields of chemistry. A prominent application is in materials science, specifically in the formulation of dental resin composites. researchgate.net The addition of bis(4-methylphenyl)iodonium hexafluorophosphate to a camphorquinone/amine system significantly increases the rate of polymerization and the final mechanical properties of the resin. nih.govresearchgate.net

| Property | Control (CQ-EDAB only) | Resin with bis(4-methylphenyl)iodonium salt | Significance | References |

| Rate of Polymerization | Lower | Significantly Higher | Faster curing of the material. nih.govresearchgate.net | nih.govresearchgate.net |

| Polymerization Shrinkage | Lower | Higher | Increased shrinkage is a consequence of a higher degree and rate of reaction. researchgate.net | researchgate.net |

| Flexural Strength | Lower | Increased | Improved mechanical durability of the final composite material. nih.govresearchgate.net | nih.govresearchgate.net |

| Flexural Modulus | Lower | Increased | Enhanced stiffness and resistance to deformation. nih.govresearchgate.net | nih.govresearchgate.net |

Beyond dental materials, emerging applications are appearing in advanced materials and organic synthesis. One of the most novel uses is the covalent functionalization of 2D materials like few-layer black phosphorus. sigmaaldrich.comsigmaaldrich.com This process modifies the surface of the material, tuning its electronic and physical properties for potential use in next-generation electronics. Other niche applications include its role as a crosslinking agent in certain polymers, a stabilizer in the fabrication of metal nanoparticles, and a reagent in the synthesis of complex organic molecules like thyroid hormone analogs. The ability of these salts to act as photoacid generators also makes them valuable in photolithography and the development of advanced photoresists. beilstein-journals.org

Synergistic Approaches with Photochemistry and Electrosynthesis

The inherent photochemical reactivity of diaryliodonium salts provides fertile ground for research. Their most explored synergistic application is in photopolymerization, where they act as highly efficient photoinitiators or co-initiators. manchester.ac.uksigmaaldrich.com When used with a photosensitizer like camphorquinone or thiophene-substituted phenothiazine, the iodonium salt can be activated by visible light, leading to the generation of radicals that initiate polymerization. manchester.ac.uksigmaaldrich.com This synergy allows for curing under milder and safer conditions (e.g., using 405 nm or 455 nm laser beams) compared to UV-light-initiated processes. sigmaaldrich.com

Future research will likely focus on developing new photosensitizer/iodonium salt pairs to access different wavelengths and improve initiation efficiency. Electrosynthesis represents another promising, albeit less explored, frontier. Electrochemical methods offer a green and highly controllable way to induce chemical reactions. Integrating the chemistry of bis(4-methylphenyl)iodonium bromide with electrosynthesis, potentially within a flow reactor designed for electrochemical reactions, could provide novel pathways for generating aryl radicals or cations for arylation reactions without the need for chemical oxidants or catalysts. thieme.de This approach aligns with the broader goals of green chemistry by minimizing waste and energy consumption.

Q & A

Q. What established synthetic routes exist for bis(4-methylphenyl)iodanium bromide, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or iodonium salt formation. For example, reacting 4-methylphenylmagnesium bromide with iodine monochloride in anhydrous conditions yields the iodanium intermediate, followed by bromide counterion exchange. Key limitations include sensitivity to moisture (requiring Schlenk-line techniques) and competing side reactions (e.g., diaryliodonium byproducts). Yield optimization requires strict temperature control (-20°C to 0°C) and inert atmospheres .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Grignard-ICl route | 65–75 | ≥95 | Moisture sensitivity |

| Direct iodination | 50–60 | 85–90 | Byproduct formation |

Q. Which spectroscopic techniques are optimal for characterizing bis(4-methylphenyl)iodanium bromide?

- Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic proton environments and methyl group integration. ESI-MS in positive ion mode identifies the [M-Br]⁺ ion. FT-IR detects C-I stretching (~550 cm⁻¹) and Br⁻ counterion vibrations. Cross-reference spectral data with PubChem entries for analogous iodonium salts to validate assignments .

Q. How should researchers handle stability issues during storage?

- Methodological Answer : Store under argon at -20°C in amber vials to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition via HPLC. If degradation exceeds 5%, add stabilizers like 2,6-di-tert-butylpyridine to scavenge acidic byproducts .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for bis(4-methylphenyl)iodanium bromide synthesis?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (-20°C vs. 0°C), stoichiometry (1:1 vs. 1:1.2 iodonium:Br⁻), and solvent (acetonitrile vs. dichloromethane). Analyze main effects and interactions using ANOVA. For example, a 2022 study found acetonitrile at -20°C with 1:1.2 stoichiometry maximized yield (82%) while minimizing byproducts .

Q. What computational methods model the electronic structure of bis(4-methylphenyl)iodanium bromide?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates charge distribution, revealing hypervalent iodine geometry. Compare with Molecular Dynamics (MD) simulations to assess solvent effects on ion pairing. Software like Gaussian or ORCA provides accuracy, while machine learning tools (e.g., ChemML) reduce computational costs for large datasets .

Q. How can contradictions in reported catalytic activities be resolved?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data from 20+ studies. Use meta-regression to identify confounding variables (e.g., solvent polarity, substrate scope). For instance, a 2023 meta-analysis showed discrepancies in catalytic efficiency arose from unaccounted Br⁻ leaching in polar aprotic solvents .

Q. What experimental protocols validate the compound’s role in photo-redox catalysis?

- Methodological Answer : Design time-resolved fluorescence quenching assays to measure excited-state lifetimes. Compare with control experiments using [Ru(bpy)₃]²⁺. For mechanistic clarity, pair with EPR spin-trapping to detect radical intermediates. A 2024 study linked iodine-centered radicals to enhanced cross-coupling yields under blue LED irradiation .

Methodological Considerations

- Data Contradiction Analysis : Use Cohen’s kappa to assess inter-study reliability when comparing catalytic performance metrics .

- Safety Protocols : Follow OSHA guidelines for bromide handling, including fume hood use and emergency eyewash stations (, Section 4.1) .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving human cell lines, referencing ’s participant selection criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.